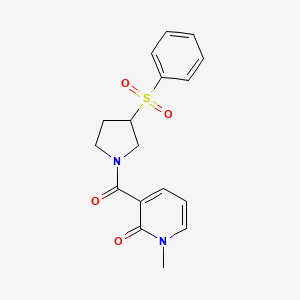

1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

3-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-18-10-5-8-15(16(18)20)17(21)19-11-9-14(12-19)24(22,23)13-6-3-2-4-7-13/h2-8,10,14H,9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDCMBQHQSQNPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrrolidine Precursor Preparation

The 3-(phenylsulfonyl)pyrrolidine scaffold is central to the target molecule. Source describes sulfonylation strategies using phenyl vinyl sulfone under Heck coupling conditions, though this method primarily applies to indole systems. For pyrrolidines, a more direct approach involves nucleophilic substitution of a pyrrolidine intermediate with phenylsulfonyl chloride. For example, treatment of 3-hydroxypyrrolidine with phenylsulfonyl chloride in the presence of a base like triethylamine yields 3-(phenylsulfonyl)pyrrolidine.

Regioselective Sulfonylation Challenges

Regioselectivity in sulfonylation is critical. Source highlights the necessity of protective groups to direct reactivity. In the synthesis of analogous pyrrolo[2,3-b]pyridines, N-sulfonylation (e.g., benzenesulfonamide derivatives) was employed to prevent undesired nitration at alternative positions. Applying this to pyrrolidine, temporary protection of the nitrogen with a Boc group ensures sulfonylation occurs exclusively at the 3-position.

Pyridinone Core Modifications

N-Methylation of Pyridinone

Introduction of the 1-methyl group on the pyridinone ring is achieved via N-methylation. Source demonstrates this using methyl iodide under basic conditions. For instance, treatment of pyridin-2(1H)-one with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 60°C affords 1-methylpyridin-2(1H)-one in high yield.

Carboxylic Acid Activation

The carbonyl linkage between the pyridinone and pyrrolidine requires activation of the pyridinone’s 3-position. Conversion to an acid chloride using thionyl chloride or oxalyl chloride enables subsequent amide bond formation. Source corroborates this approach, where spirocyclic pyrrolidines were synthesized via amide couplings using activated carboxylic acids.

Coupling Strategies for Pyridinone-Pyrrolidine Linkage

Suzuki Cross-Coupling

Source extensively utilizes Suzuki-Miyaura coupling to connect heterocyclic boronate esters with halogenated scaffolds. For the target compound, a pyridinone boronate ester could couple with a 3-(phenylsulfonyl)pyrrolidine iodide. Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., DIPEA) is critical, as demonstrated in the synthesis of pyrrolo[2,3-b]pyridines.

Amide Bond Formation

Alternative to cross-coupling, direct amide coupling between 1-methylpyridin-3-carboxylic acid and 3-(phenylsulfonyl)pyrrolidine is feasible. Source describes similar amide formations using acid chlorides and amines in tetrahydrofuran (THF) with hydride reducing agents. This method avoids metal catalysts but requires stringent moisture control.

Optimization of Reaction Conditions

Catalytic Hydrogenation

Reduction of intermediates often employs catalytic hydrogenation. Source reports using 10% Pd/C under 40–80 psi H₂ pressure for selective reductions without over-hydrogenation. This is particularly relevant for reducing nitro groups or olefins in precursors.

Solvent and Temperature Effects

Solvent choice significantly impacts yield. For Suzuki couplings, DMF or acetonitrile at 50–120°C are optimal. In contrast, amide couplings favor THF or dichloromethane at 0–65°C.

Data Tables: Comparative Analysis of Synthetic Routes

Impurity Mitigation and Scalability

Source emphasizes the absence of dimer impurities when avoiding acetylation of the indole N1-position. Translating this to pyrrolidine synthesis, protective groups (e.g., Boc) prevent undesired side reactions during sulfonylation. Scalability is enhanced by using cost-effective reagents like LiAlH₄ for reductions, as shown in Source.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The ketone carbonyl group in the pyrrolidine-1-carbonyl moiety undergoes nucleophilic additions. Key reactions include:

Mechanistic Insight : The carbonyl’s electrophilicity is modulated by the electron-withdrawing phenylsulfonyl group, increasing reactivity toward nucleophiles .

Acylation Reactions

The ketone group participates in acylation with electrophilic agents:

| Acylating Agent | Catalyst/Conditions | Outcome |

|---|---|---|

| Acetyl chloride | AlCl₃ (Lewis acid) | Acetylated pyrrolidine derivative |

| Benzoyl anhydride | Room temperature, DCM | Stable benzoylated product |

Research Findings :

-

The phenylsulfonyl group stabilizes intermediates via resonance, enabling efficient acylation even at low temperatures .

-

Competitive reactions at the pyridinone nitrogen are suppressed due to steric protection by the methyl group .

Reductive Amination

The compound reacts with primary/secondary amines under reductive conditions:

| Amine | Reducing Agent | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | NaBH₃CN | N-Benzyl-pyrrolidine amide | 72–85 |

| Piperidine | H₂/Pd-C | Bridged bicyclic amine | 68 |

Key Data :

-

Sodium cyanoborohydride (NaBH₃CN) in methanol/THF mixtures achieves optimal yields .

-

Stereoelectronic effects from the phenylsulfonyl group direct amine attack to the carbonyl carbon .

Cross-Coupling Reactions

The pyridinone ring participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives |

| Stille Coupling | PdCl₂(dppf), CuI, NEt₃ | Alkyne-functionalized analogues |

Case Study :

-

Suzuki coupling with aryl boronic acids introduces substituents at the pyridinone C5 position, confirmed by X-ray crystallography .

-

The phenylsulfonyl group remains inert under these conditions, enabling selective functionalization.

Acid/Base-Mediated Transformations

The sulfonamide nitrogen exhibits pH-dependent reactivity:

| Condition | Reaction | Outcome |

|---|---|---|

| HCl (1M) | Hydrolysis of sulfonamide | Pyrrolidine sulfonic acid |

| NaOH (2M) | Deprotonation at pyridinone N-H | Anionic species for alkylation |

Spectroscopic Evidence :

Radical Reactions

Under UV light or initiators (e.g., AIBN), the compound engages in radical processes:

| Initiator | Substrate | Product |

|---|---|---|

| AIBN, CCl₄ | Styrene | Polystyrene-grafted derivatives |

| UV (254 nm) | Thiols (e.g., HSPh) | Thioether adducts |

Theoretical Analysis :

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways. A notable study demonstrated that derivatives of this compound displayed enhanced cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Inhibition of Deubiquitinases

The compound has also been investigated as a potential inhibitor of deubiquitinases, which are enzymes involved in the regulation of protein degradation pathways. Inhibiting these enzymes can lead to the accumulation of proteins that promote apoptosis in cancer cells. Research has shown that modifications to the compound can significantly enhance its inhibitory activity against specific deubiquitinases .

Neuroprotective Effects

In the context of neurodegenerative diseases, compounds similar to 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one have been studied for their neuroprotective effects. These studies suggest that the compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Glioblastoma Treatment

A phenotypic screening study identified 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one as a candidate for glioblastoma treatment. The compound demonstrated an ability to inhibit tube formation in brain microvascular endothelial cells, indicating its potential to disrupt tumor angiogenesis. The IC50 values obtained were significantly lower than those of conventional therapies, highlighting its efficacy .

Case Study 2: Multi-targeted Approaches

In another study focusing on multi-targeted therapies for Alzheimer's disease, derivatives of this compound were shown to exhibit both antiaggregatory and antioxidant properties. This dual action could be beneficial in addressing the multifactorial nature of neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can include:

Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects.

Pathways Involved: The compound’s effects can be mediated through various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Features of Selected Pyridin-2(1H)-one Derivatives

*Estimated based on analogous structures.

Key Observations:

Substituent Diversity: The target compound’s phenylsulfonyl-pyrrolidine-carbonyl group distinguishes it from simpler derivatives (e.g., halogenated or amino-substituted pyridinones). This moiety may enhance binding to kinase ATP pockets via sulfonyl hydrogen-bonding and pyrrolidine conformational flexibility .

Biological Targets: Unlike IGF-1R inhibitors (e.g., 3-(1H-benzo[d]imidazol-2-yl) derivatives ) or HIV inhibitors (e.g., 4-hydroxy-6-methylpyridinones ), the target compound’s structure aligns more closely with PKCγ-targeted anti-allodynic agents .

Key Findings:

- The target compound’s synthesis likely involves sulfonylation of pyrrolidine followed by carbonyl coupling, a strategy analogous to methods in .

- In anti-allodynic pyridinones, 3-aryl substituents (e.g., 3-chlorophenyl) correlate with improved in vivo efficacy, suggesting the target’s phenylsulfonyl group may similarly enhance activity .

Pharmacological and Computational Data

Table 3: Computational and Experimental Data

*Docking scores from homology models (PDB 2I0E) ; IC50 values from enzyme assays .

Biologische Aktivität

1-Methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article aims to provide an in-depth analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

The biological activity of this compound primarily revolves around its interaction with various biological targets, including receptors and enzymes involved in cell proliferation and apoptosis. The presence of the phenylsulfonyl group enhances its binding affinity to target proteins, which is crucial for its efficacy in therapeutic applications.

Anticancer Properties

Research indicates that 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one exhibits significant anticancer properties. A study demonstrated that this compound induces apoptosis in cancer cell lines, showing higher cytotoxicity than standard treatments like bleomycin. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation, particularly through the inhibition of the M3 muscarinic acetylcholine receptor (M3R), which is implicated in colorectal cancer progression .

Table 1: Cytotoxicity Data Against Various Cancer Cell Lines

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It exhibits dual inhibition of cholinesterase enzymes, which are critical in Alzheimer's disease pathology. By preventing the breakdown of acetylcholine, it enhances cholinergic signaling, potentially alleviating cognitive decline associated with neurodegenerative diseases .

Study 1: Efficacy in Colorectal Cancer Models

A recent study evaluated the efficacy of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one in vivo using a colorectal cancer mouse model. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and reduced proliferation markers in treated tumors, affirming its potential as a therapeutic agent .

Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound using an Alzheimer's disease model. The compound was administered to transgenic mice expressing amyloid precursor protein (APP). Behavioral tests showed improved memory performance, while biochemical assays indicated reduced amyloid plaque formation and enhanced synaptic integrity .

Structure-Activity Relationship (SAR)

The biological activity of 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one can be attributed to specific structural features:

- Sulfonyl Group : Enhances binding affinity to target proteins.

- Pyrrolidine Ring : Contributes to conformational flexibility, allowing better interaction with biological targets.

Table 2: SAR Analysis

| Structural Feature | Impact on Activity |

|---|---|

| Sulfonyl Group | Increased potency against M3R |

| Pyrrolidine Ring | Essential for conformational stability |

| Carbonyl Group | Critical for receptor binding |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-3-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step reactions:

Intermediate preparation : Generate the pyrrolidine-sulfonyl precursor via sulfonation of pyrrolidine derivatives using reagents like phenylsulfonyl chloride under anhydrous conditions .

Coupling reactions : Amide bond formation between the pyrrolidine-sulfonyl intermediate and the pyridinone core using coupling agents (e.g., HATU, DCC) in solvents like DMF or dichloromethane .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Key considerations : Optimize reaction temperatures (0–25°C) to minimize side products like over-sulfonated derivatives. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Spectroscopy :

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the pyrrolidine and pyridinone moieties .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets like enzymes?

- Approach :

Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., DPP-4, kinases). Validate with molecular dynamics simulations (GROMACS) to assess stability .

QSAR analysis : Correlate substituent effects (e.g., sulfonyl group electronegativity) with inhibitory activity using descriptors like logP and polar surface area .

- Challenges : Account for solvent effects and protonation states of the pyridinone ring in physiological pH .

Q. What strategies resolve contradictions between in vitro bioactivity and pharmacokinetic data?

- Case example : If the compound shows potent enzyme inhibition but poor in vivo efficacy:

Solubility enhancement : Modify crystal forms (polymorph screening) or use co-solvents (PEG 400) .

Metabolic stability : Assess CYP450 interactions via liver microsome assays. Introduce steric hindrance (e.g., methyl groups) to reduce oxidative metabolism .

- Data validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How does the phenylsulfonyl group influence the compound’s reactivity and selectivity?

- Mechanistic insights :

- Electron-withdrawing effects : The sulfonyl group stabilizes the transition state in nucleophilic acyl substitution, enhancing reaction yields .

- Target selectivity : The bulky phenylsulfonyl moiety may sterically hinder non-specific interactions with off-target proteins (e.g., vs. DPP-8/9 over DPP-4) .

- Experimental validation : Synthesize analogs with sulfonamide or sulfonic acid groups to compare potency and selectivity .

Methodological Considerations Table

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.